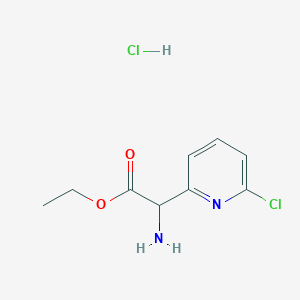
Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of anticoagulant drugs, such as Edoxaban, which acts as a direct factor Xa inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride typically involves the reaction of ethyl 2-(6-chloropyridin-2-yl)acetate with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; often in polar solvents like water or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the production of anticoagulant drugs like Edoxaban.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride involves its role as an intermediate in the synthesis of pharmaceutical agents. In the case of Edoxaban, it acts as a direct factor Xa inhibitor, which prevents the formation of blood clots by inhibiting the activity of factor Xa, a key enzyme in the coagulation cascade .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: A precursor in the synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another intermediate in the synthesis of anticoagulant drugs
Uniqueness
Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H12Cl2N2O2 |
|---|---|
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6;/h3-5,8H,2,11H2,1H3;1H |
Clave InChI |
JMYRJCZOMPGLPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC(=CC=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
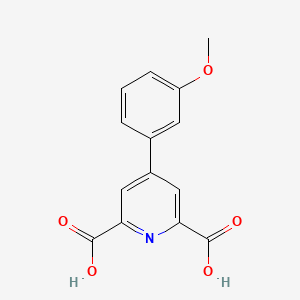
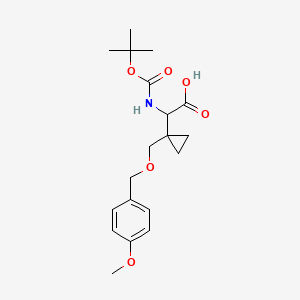
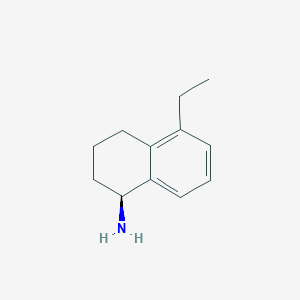
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
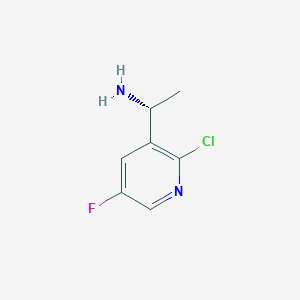

![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)


![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
